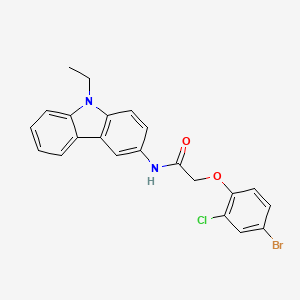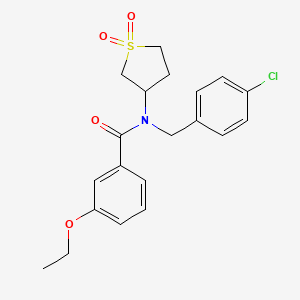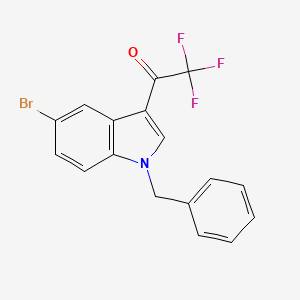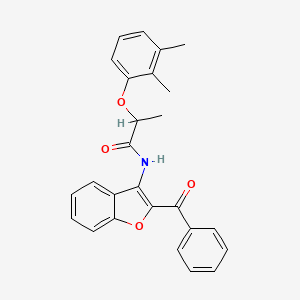
2-(4-bromo-2-chlorophenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-chlorophenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a bromine, chlorine, phenoxy, and carbazole moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Phenoxy Intermediate: Reacting 4-bromo-2-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.
Carbazole Derivative Preparation: Synthesizing the 9-ethyl-9H-carbazole derivative through alkylation of carbazole.
Coupling Reaction: Coupling the phenoxy intermediate with the carbazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反応の分析
反応の種類
2-(4-ブロモ-2-クロロフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドは、次のような様々な化学反応を起こすことができます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、化合物を酸化することができます。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用できます。
置換: 臭素原子と塩素原子は、アミンやチオールなどの求核剤との求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 極性非プロトン性溶媒中のアジ化ナトリウムやチオ尿素などの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸誘導体を生成する可能性があり、置換は様々な置換フェノキシアセトアミドをもたらす可能性があります。
4. 科学研究への応用
化学: 有機合成におけるより複雑な分子の構成要素として。
生物学: 生化学アッセイにおけるプローブや阻害剤としての潜在的な使用。
医学: そのユニークな構造による潜在的な治療薬としての調査。
工業: 特定の電子特性または光学的特性を持つ新素材の開発への応用。
科学的研究の応用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
2-(4-ブロモ-2-クロロフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドの作用機序は、その特定の用途によって異なります。生物学的文脈では、特定の酵素や受容体と相互作用し、その活性を調節する可能性があります。関与する分子標的と経路を明らかにするには、詳細な生化学的研究が必要です。
6. 類似の化合物との比較
類似の化合物
2-(4-ブロモ-2-クロロフェノキシ)-N-(9H-カルバゾール-3-イル)アセトアミド: カルバゾール部分にエチル基がありません。
2-(4-ブロモ-2-クロロフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)プロピオンアミド: アセトアミド基の代わりにプロピオンアミド基があります。
独自性
2-(4-ブロモ-2-クロロフェノキシ)-N-(9-エチル-9H-カルバゾール-3-イル)アセトアミドは、フェノキシ環に臭素原子と塩素原子の両方が存在し、カルバゾール部分にエチル基が存在することによって特徴付けられます。これらの構造的特徴は、類似の化合物と比較して、独特な化学反応性と生物活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-(9H-carbazol-3-yl)acetamide: Lacks the ethyl group on the carbazole moiety.
2-(4-bromo-2-chlorophenoxy)-N-(9-ethyl-9H-carbazol-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, as well as the ethyl group on the carbazole moiety. These structural features may impart distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C22H18BrClN2O2 |
|---|---|
分子量 |
457.7 g/mol |
IUPAC名 |
2-(4-bromo-2-chlorophenoxy)-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C22H18BrClN2O2/c1-2-26-19-6-4-3-5-16(19)17-12-15(8-9-20(17)26)25-22(27)13-28-21-10-7-14(23)11-18(21)24/h3-12H,2,13H2,1H3,(H,25,27) |
InChIキー |
IAWRGFJNZNXTFN-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(butylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11585667.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585673.png)



![1-(4-{[(3-Methoxyphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide](/img/structure/B11585690.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11585697.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585703.png)
![5-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11585705.png)
![N-[2-(3-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11585707.png)
![(2Z)-2-(2-butoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11585715.png)
![(6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585717.png)
![methyl 4-[(3aS,4R,9bR)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11585719.png)
![Ethyl {[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11585721.png)
